molecular formula C31H41NO4 B342079 Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342079
M. Wt: 491.7 g/mol
InChI Key: COKUYPPUAMGJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a long alkyl chain, a phenyl group, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the isoindoline core One common method involves the reaction of phthalic anhydride with an amine to form the isoindoline structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Diisocyanates: Although structurally different, they share some reactivity patterns with Pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its long alkyl chain and dioxoisoindoline core make it particularly interesting for applications requiring hydrophobic interactions and specific molecular recognition.

Properties

Molecular Formula

C31H41NO4

Molecular Weight

491.7 g/mol

IUPAC Name

pentadecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C31H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-36-31(35)25-18-21-27-28(23-25)30(34)32(29(27)33)26-19-16-24(2)17-20-26/h16-21,23H,3-15,22H2,1-2H3

InChI Key

COKUYPPUAMGJKY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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